molecular formula C19H16N2O B5042648 cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone

cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone

Cat. No.: B5042648
M. Wt: 288.3 g/mol
InChI Key: DFLRDRXNYZZCIE-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone is an organic compound that belongs to the class of benzyl cyanides. This compound contains a cyclopropyl group attached to a phenyl ring, which is further connected to a pyrazole moiety. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the methanone group through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can act on calcium/calmodulin-dependent protein kinase type II subunit beta, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methanone moiety.

Properties

IUPAC Name

cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(15-8-9-15)14-6-4-13(5-7-14)16-2-1-3-17(12-16)18-10-11-20-21-18/h1-7,10-12,15H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRDRXNYZZCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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